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Compound of Interest

Compound Name: 1-(4-Methoxycinnamoyl)pyrrole

Cat. No.: B137844 Get Quote

An In-depth Technical Guide to 1-(4-
Methoxycinnamoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Methoxycinnamoyl)pyrrole is a naturally occurring compound found in Piper nigrum L.

[1]. As a derivative of both pyrrole and cinnamic acid, it holds potential for significant biological

activity, drawing interest from the fields of medicinal chemistry and drug development. Pyrrole-

containing compounds are known to exhibit a wide range of pharmacological properties,

including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide

provides a comprehensive overview of the chemical structure, properties, and plausible

synthetic route of 1-(4-Methoxycinnamoyl)pyrrole. It also explores its potential biological

activities and associated signaling pathways based on the known effects of structurally related

molecules.

Chemical Structure and Properties
1-(4-Methoxycinnamoyl)pyrrole possesses a central pyrrole ring N-acylated with a 4-

methoxycinnamoyl group. This structure combines the electron-rich aromatic character of the

pyrrole ring with the conjugated system of the cinnamoyl moiety.

Chemical Structure:
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Table 1: Chemical and Physical Properties of 1-(4-Methoxycinnamoyl)pyrrole

Property Value Source/Reference

IUPAC Name

1-( (2E)-3-(4-

methoxyphenyl)prop-2-

enoyl)-1H-pyrrole

N/A

CAS Number 736140-70-8 [1]

Molecular Formula C₁₄H₁₃NO₂ [1]

Molecular Weight 227.26 g/mol [1]

Appearance Powder [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1]

Natural Source Piper nigrum L. [1]

Storage

Store at 2-8°C. For long-term

storage, aliquots in DMSO can

be stored at -20°C for up to

two weeks.

[1]

Spectroscopic Data (Predicted)
While experimental spectra for 1-(4-Methoxycinnamoyl)pyrrole are not readily available in the

public domain, the following tables provide predicted chemical shifts for ¹H and ¹³C NMR,

characteristic IR absorption bands, and an expected mass spectrometry fragmentation pattern

based on the analysis of its constituent functional groups and data from similar compounds.

Table 2: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.7 (d, J ≈ 15.5 Hz) Doublet 1H Cinnamate H-β

~7.5 (d, J ≈ 8.5 Hz) Doublet 2H
Aromatic H (ortho to -

CH=CH)

~7.0-7.2 (m) Multiplet 2H Pyrrole H-α

~6.9 (d, J ≈ 8.5 Hz) Doublet 2H
Aromatic H (ortho to -

OCH₃)

~6.5 (d, J ≈ 15.5 Hz) Doublet 1H Cinnamate H-α

~6.2-6.4 (m) Multiplet 2H Pyrrole H-β

3.85 (s) Singlet 3H -OCH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~165 C=O (Amide)

~161 Aromatic C-OCH₃

~145 Cinnamate C-β

~130 Aromatic C (ortho to -CH=CH)

~127 Aromatic C (ipso)

~122 Pyrrole C-α

~118 Cinnamate C-α

~115 Aromatic C (ortho to -OCH₃)

~112 Pyrrole C-β

~55.5 -OCH₃

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Vibration

~3100-3000 C-H stretch (Aromatic/Vinylic)

~2950-2850 C-H stretch (Aliphatic -OCH₃)

~1680-1660 C=O stretch (Amide I)

~1600, 1510, 1450 C=C stretch (Aromatic/Vinylic)

~1250 C-O stretch (Aryl ether)

~1170 C-N stretch

~980 =C-H bend (trans-alkene)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Fragment

227 [M]⁺

161 [M - C₄H₄N]⁺ (Loss of pyrrole)

134 [CH=CHC₆H₄OCH₃]⁺

121 [C₆H₄OCH₃]⁺

67 [C₄H₅N]⁺ (Pyrrole)

Synthesis Protocol
A plausible and efficient method for the synthesis of 1-(4-Methoxycinnamoyl)pyrrole is the

acylation of pyrrole with 4-methoxycinnamoyl chloride. This is a standard procedure for the

formation of N-acylpyrroles.

Experimental Protocol: Synthesis of 1-(4-Methoxycinnamoyl)pyrrole

Preparation of 4-Methoxycinnamoyl Chloride:
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To a solution of 4-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane

(DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-

dimethylformamide (DMF) at 0°C.

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas

ceases.

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-

methoxycinnamoyl chloride, which can be used directly in the next step.

Acylation of Pyrrole:

Dissolve pyrrole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to

0°C.

Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise and stir

the mixture for 30 minutes at 0°C to form the sodium salt of pyrrole.

Add a solution of 4-methoxycinnamoyl chloride (1 equivalent) in anhydrous THF dropwise

to the reaction mixture at 0°C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield 1-(4-Methoxycinnamoyl)pyrrole.
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Preparation of Acyl Chloride

Acylation of Pyrrole Workup and Purification

4-Methoxycinnamic Acid
4-Methoxycinnamoyl ChlorideAcylation

Oxalyl Chloride, cat. DMF

1-(4-Methoxycinnamoyl)pyrrole

Pyrrole

Sodium Pyrrolide

Deprotonation

NaH Acylation Quenching (H₂O) Extraction (EtOAc) Column Chromatography Pure Product

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(4-Methoxycinnamoyl)pyrrole.

Potential Biological Activities and Signaling
Pathways
While specific biological data for 1-(4-Methoxycinnamoyl)pyrrole is limited, the activities of

related pyrrole derivatives suggest potential anticancer and anti-inflammatory properties.

Anticancer Activity
Pyrrole derivatives have been identified as inhibitors of several protein kinases, including

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor

(VEGFR), which are crucial in cancer cell proliferation and angiogenesis.
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Caption: Postulated anticancer mechanism via EGFR/VEGFR inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of

5,000-10,000 cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of 1-(4-
Methoxycinnamoyl)pyrrole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for

48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity
Many pyrrole-containing compounds exhibit anti-inflammatory effects by inhibiting key

inflammatory mediators such as cyclooxygenase (COX) enzymes and the NF-κB signaling

pathway.
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Caption: Potential anti-inflammatory mechanisms of action.
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Experimental Protocol: COX Inhibition Assay

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

Compound Incubation: Pre-incubate the enzymes with various concentrations of 1-(4-
Methoxycinnamoyl)pyrrole and a vehicle control.

Substrate Addition: Initiate the reaction by adding arachidonic acid.

Prostaglandin Measurement: After a set incubation period, measure the production of

prostaglandin E₂ (PGE₂) using an ELISA kit.

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for

both COX-1 and COX-2 to assess potency and selectivity.

Conclusion
1-(4-Methoxycinnamoyl)pyrrole is a molecule of interest due to its natural origin and the

established biological activities of its constituent chemical moieties. While specific experimental

data for this compound remains to be fully elucidated, this guide provides a solid foundation for

researchers by outlining its chemical properties, a plausible synthetic route, and testable

hypotheses regarding its potential anticancer and anti-inflammatory activities and mechanisms.

Further investigation into this compound is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b137844#chemical-properties-and-structure-of-1-4-
methoxycinnamoyl-pyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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